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molecular formula C10H8O3 B565963 4-Methylumbelliferone-13C4 CAS No. 1569304-40-0

4-Methylumbelliferone-13C4

Cat. No. B565963
M. Wt: 180.14
InChI Key: HSHNITRMYYLLCV-IPRLLLDQSA-N
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Patent
US05424440

Procedure details

The procedures used in FIG. 5 could not be applied to 4-MUP for two reasons. First, the background reading obtained from a 1 mM solution was off scale on the Turner model 111. If the concentration was reduced to 0.030 mM then the background reading was comparable to a 1 mM solution of BBTP or ABTP. Since the Km for 4-MUP in this buffer is approximately 30 micromolar then the turnover of 4-MUP is reduced thus lowering the sensitivity of the substrate for AP. It was found that with freshly prepared 30 micromolar solutions of 4-MUP that it gave approximately one half to one third the signal obtained with a 1.0 mM solution of BBTP. Secondly, it was found that basic aqueous solutions of 4-MUP containing magnesium cause the 4-MUP to hydrolyze and form 4-methyl umbelliferone. This results in a significant background increase. This limits the test to having the 4-MUP being reconstituted with buffer usually within 8 hours of use even when this solution is stored at 4° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]2[CH:9]=[CH:10][C:11]([O:13]P(O)(O)=O)=[CH:12][C:7]=2[O:6][C:4](=[O:5])[CH:3]=1.[Mg]>>[CH3:1][C:2]1[C:8]2[CH:9]=[CH:10][C:11]([OH:13])=[CH:12][C:7]=2[O:6][C:4](=[O:5])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=O)OC2=C1C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05424440

Procedure details

The procedures used in FIG. 5 could not be applied to 4-MUP for two reasons. First, the background reading obtained from a 1 mM solution was off scale on the Turner model 111. If the concentration was reduced to 0.030 mM then the background reading was comparable to a 1 mM solution of BBTP or ABTP. Since the Km for 4-MUP in this buffer is approximately 30 micromolar then the turnover of 4-MUP is reduced thus lowering the sensitivity of the substrate for AP. It was found that with freshly prepared 30 micromolar solutions of 4-MUP that it gave approximately one half to one third the signal obtained with a 1.0 mM solution of BBTP. Secondly, it was found that basic aqueous solutions of 4-MUP containing magnesium cause the 4-MUP to hydrolyze and form 4-methyl umbelliferone. This results in a significant background increase. This limits the test to having the 4-MUP being reconstituted with buffer usually within 8 hours of use even when this solution is stored at 4° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]2[CH:9]=[CH:10][C:11]([O:13]P(O)(O)=O)=[CH:12][C:7]=2[O:6][C:4](=[O:5])[CH:3]=1.[Mg]>>[CH3:1][C:2]1[C:8]2[CH:9]=[CH:10][C:11]([OH:13])=[CH:12][C:7]=2[O:6][C:4](=[O:5])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=O)OC2=C1C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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